4-((Methyl(trifluoromethyl)amino)methyl)phenol
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Overview
Description
4-((Methyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with a methyl(trifluoromethyl)amino group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its role in enhancing the stability and bioactivity of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methyl(trifluoromethyl)amino)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methyl(trifluoromethyl)amine under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Methyl(trifluoromethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-((Methyl(trifluoromethyl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-((Methyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the methylamino group.
4-Hydroxybenzotrifluoride: Another similar compound with a trifluoromethyl group but different substitution pattern.
Uniqueness
4-((Methyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
4-[[methyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(9(10,11)12)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3 |
InChI Key |
ZONAOTOBCGHAIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
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